Lipophilicity Increase Driven by LogP Difference
The target compound exhibits an XLogP3 of 2.7, whereas the closest non‑chlorinated analog, 2‑(2‑methoxyphenoxy)-N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)acetamide, has an XLogP3 of 2.0 [1] [2]. This Δ = +0.7 log unit corresponds to an approximately 5‑fold higher lipophilicity. Lipophilicity directly influences membrane permeability and solubility, key parameters in cell‑based assay performance.
| Evidence Dimension | Octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2‑(2‑methoxyphenoxy)-N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)acetamide; XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5‑fold lipophilicity increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may enhance cellular permeability in PDE4‑targeted cell assays, potentially improving apparent potency relative to the less lipophilic analog.
- [1] PubChem Compound Summary for CID 16822322. Computed properties accessed 2026-04-29. View Source
- [2] PubChem Compound Summary for CID 16822097. Computed properties accessed 2026-04-29. View Source
